

A Spectroscopic Comparison of 3-Iodo-4-methylpyridine and Its Analogs

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Compound of Interest

Compound Name: 3-Iodo-4-methylpyridine

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **3-Iodo-4-methylpyridine** with its halogenated and non-halogenated analogs: 3-chloro-4-methylpyridine, 3-bromo-4-methylpyridine, and 4-methylpyridine. The objective is to present a clear, data-driven comparison of their key spectral features to aid in their identification, characterization, and application in research and development. The data presented is a compilation from various spectral databases and literature sources.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Iodo-4-methylpyridine** and its analogs.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons.

Compound	H-2 (δ , ppm)	H-5 (δ , ppm)	H-6 (δ , ppm)	-CH ₃ (δ , ppm)	Solvent
3-Iodo-4-methylpyridine	~8.5 (s)	~7.8 (d)	~8.2 (d)	~2.4 (s)	CDCl ₃
3-Chloro-4-methylpyridine	8.33 (s)	7.15 (d)	8.33 (d)	2.38 (s)	CDCl ₃
3-Bromo-4-methylpyridine	8.52 (s)	7.18 (d)	8.35 (d)	2.40 (s)	CDCl ₃
4-Methylpyridine	8.46 (d)	7.10 (d)	8.46 (d)	2.35 (s)	CDCl ₃ ^[1]

Note: Data for **3-Iodo-4-methylpyridine** is estimated based on typical substituent effects on the pyridine ring, as explicit experimental data was not readily available in the searched literature. Data for analogs is sourced from publicly available spectral databases.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the nature of the substituents on the pyridine ring.

Compound	C-2 (δ , ppm)	C-3 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	C-6 (δ , ppm)	-CH ₃ (δ , ppm)	Solvent
3-Iodo-4-methylpyridine	~152	~95	~148	~138	~150	~20	CDCl ₃
3-Chloro-4-methylpyridine	148.1	131.2	145.8	125.1	150.2	18.9	CDCl ₃
3-Bromo-4-methylpyridine	150.9	120.5	147.2	125.8	153.2	19.5	CDCl ₃
4-Methylpyridine	149.7	124.2	147.5	124.2	149.7	21.2	CDCl ₃ [2]

Note: Data for **3-Iodo-4-methylpyridine** is estimated based on substituent effects, as explicit experimental data was not readily available. Data for analogs is compiled from spectral databases.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The characteristic vibrational frequencies are presented in wavenumbers (cm⁻¹).

Compound	C-H stretch (aromatic)	C-H stretch (aliphatic)	C=N stretch	C=C stretch	C-X stretch
3-Iodo-4-methylpyridine	~3050	~2950	~1580	~1470	~500-600
3-Chloro-4-methylpyridine	3050	2960	1585	1475	600-800
3-Bromo-4-methylpyridine	3040	2950	1580	1470	500-600[3]
4-Methylpyridine	3030	2920	1595	1490	-[4]

Note: Data for **3-Iodo-4-methylpyridine** is estimated based on typical group frequencies.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The table shows the molecular ion peak (m/z).

Compound	Molecular Formula	Molecular Weight	[M] ⁺ (m/z)
3-Iodo-4-methylpyridine	C ₆ H ₆ IN	219.02	219
3-Chloro-4-methylpyridine	C ₆ H ₆ ClN	127.57	127/129[5]
3-Bromo-4-methylpyridine	C ₆ H ₆ BrN	172.02	171/173[3]
4-Methylpyridine	C ₆ H ₇ N	93.13	93[6]

Note: The presence of isotopes ($^{35}\text{Cl}/^{37}\text{Cl}$ and $^{79}\text{Br}/^{81}\text{Br}$) results in characteristic isotopic patterns for the chloro and bromo compounds.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H .
- **^1H NMR:** A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR:** A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

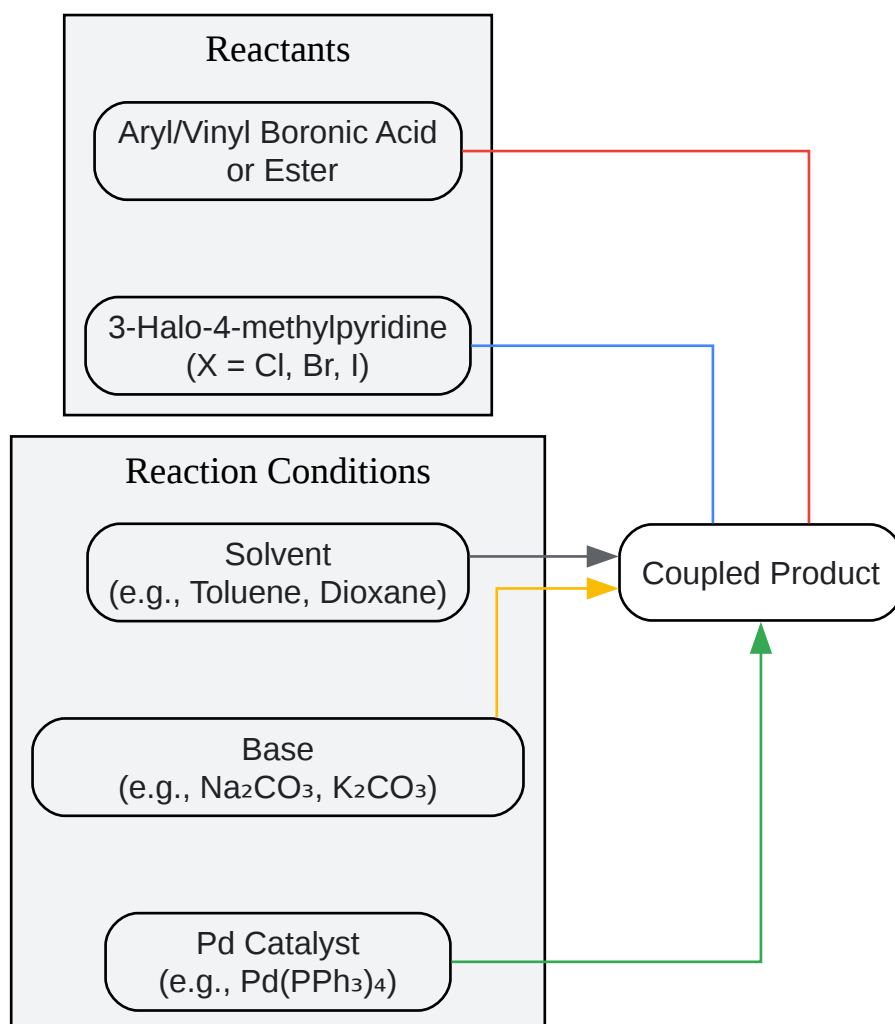
- **Sample Preparation:** For liquid samples, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .
- **Data Presentation:** The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z .

Application in Synthesis: Suzuki-Miyaura Coupling

3-Halopyridines are important building blocks in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. A prominent example is the Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry. The reactivity of the 3-halopyridine in this reaction is dependent on the nature of the halogen, with the reactivity order being $I > Br > Cl$.



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Caption: Suzuki-Miyaura coupling of 3-halo-4-methylpyridines.

This guide provides a foundational spectroscopic comparison of **3-iodo-4-methylpyridine** and its analogs. The presented data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and drug development.

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